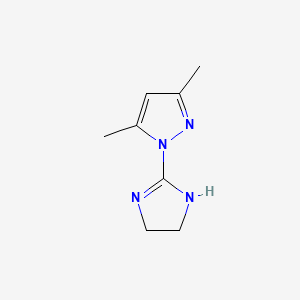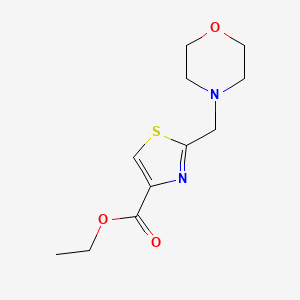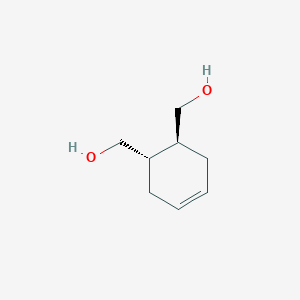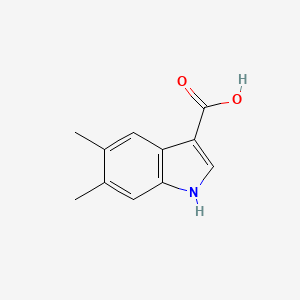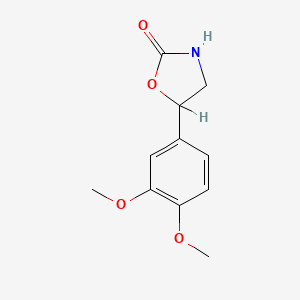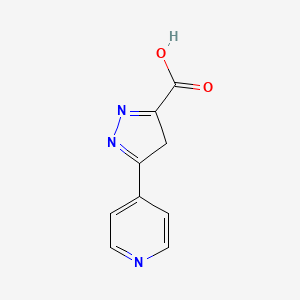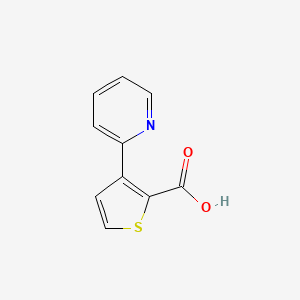
3-(pyridin-2-yl)thiophene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(pyridin-2-yl)thiophene-2-carboxylic acid is an organic compound that features a pyridine ring attached to a thiophene ring, with a carboxylic acid functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridin-2-yl)thiophene-2-carboxylic acid typically involves the coupling of a pyridine derivative with a thiophene derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 2-bromopyridine with 2-thiopheneboronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or DMF (dimethylformamide) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
3-(pyridin-2-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the pyridine or thiophene rings can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
3-(pyridin-2-yl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
作用机制
The mechanism of action of 3-(pyridin-2-yl)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyridine and thiophene rings can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
2-Pyridinylboronic acid: Similar in structure but with a boronic acid group instead of a carboxylic acid.
2-Thiophenecarboxylic acid: Lacks the pyridine ring, making it less versatile in certain applications.
3-Pyridinecarboxylic acid: Contains only the pyridine ring with a carboxylic acid group.
Uniqueness
3-(pyridin-2-yl)thiophene-2-carboxylic acid is unique due to the combination of the pyridine and thiophene rings, which imparts distinct electronic and steric properties. This dual-ring system enhances its reactivity and potential for forming complex structures, making it valuable in various fields of research and industry.
属性
分子式 |
C10H7NO2S |
|---|---|
分子量 |
205.23 g/mol |
IUPAC 名称 |
3-pyridin-2-ylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)9-7(4-6-14-9)8-3-1-2-5-11-8/h1-6H,(H,12,13) |
InChI 键 |
QDOYNFATRRBJKP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=C(SC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


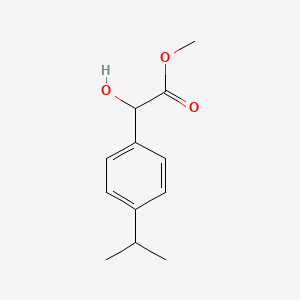
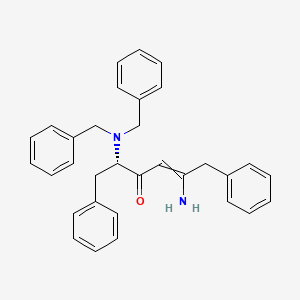
![2-amino-8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B8772998.png)
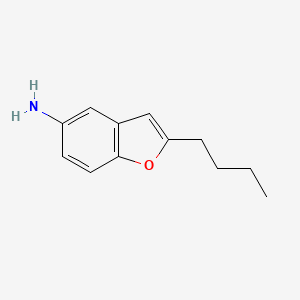
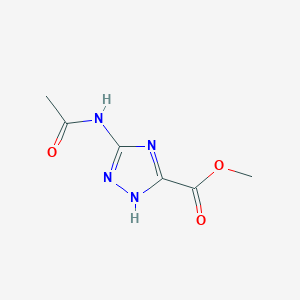
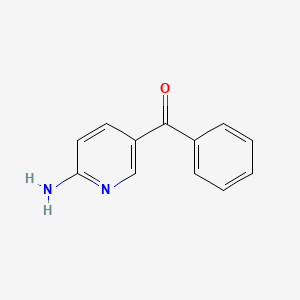
![Ethyl 4-[(3-methylbut-2-en-1-yl)oxy]benzoate](/img/structure/B8773028.png)
